JWH 122 3-methylnaphthyl isomer
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Overview
Description
JWH 122 3-methylnaphthyl isomer is a synthetic cannabinoid (CB) that displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . It has been detected in commercially-available herbal products . This isomer differs from JWH 122 in that the methyl group is attached to the naphthyl rings at the 3, rather than the 4, position .
Molecular Structure Analysis
The molecular formula of JWH 122 3-methylnaphthyl isomer is C25H25NO . The average mass is 355.472 Da and the monoisotopic mass is 355.193604 Da .Scientific Research Applications
Synthetic Cannabinoid Research
JWH 122 3-methylnaphthyl isomer is a synthetic cannabinoid (CB) that displays high affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . This makes it a valuable compound for studying the effects of synthetic cannabinoids on these receptors.
Forensic Chemistry & Toxicology
Given its presence in commercially available herbal products , this compound can be used in forensic chemistry and toxicology research. It can help in the development of new detection methods for synthetic cannabinoids in various matrices.
Pharmacological Research
The high affinity of JWH 122 3-methylnaphthyl isomer for CB1 and CB2 receptors makes it a useful tool in pharmacological research, particularly in studies investigating the role of these receptors in various physiological processes.
Analytical Standards
This compound can serve as an analytical standard in mass spectrometry , aiding in the identification and quantification of synthetic cannabinoids in various samples.
Mechanism of Action
Target of Action
JWH 122 3-methylnaphthyl isomer is a synthetic cannabinoid that displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its targets, the CB1 and CB2 receptors, by mimicking the natural cannabinoids in the body. This interaction leads to a change in the conformation of the receptors, triggering a series of intracellular events .
Biochemical Pathways
The activation of CB1 and CB2 receptors by JWH 122 3-methylnaphthyl isomer can affect various biochemical pathways. For instance, it can inhibit adenylate cyclase activity, modulate calcium and potassium channels, and activate mitogen-activated protein kinases . These changes can have downstream effects on neuronal excitability, inflammation, and pain perception, among other physiological processes.
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be lipophilic, which could influence its bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of JWH 122 3-methylnaphthyl isomer’s action depend on the specific physiological or pathological context in which the CB1 and CB2 receptors are activated. For instance, in the nervous system, activation of these receptors can modulate neurotransmitter release, affecting various neurological functions and behaviors .
Safety and Hazards
properties
IUPAC Name |
(3-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-18(2)15-19-10-5-6-11-20(19)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAISCZQPNYSRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017309 |
Source
|
Record name | JWH-122 3-Methylnaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1391052-25-7 |
Source
|
Record name | (3-Methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-122 3-Methylnaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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